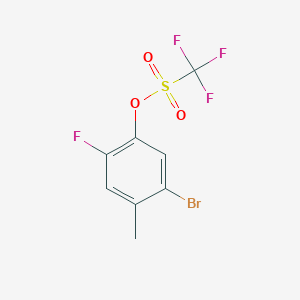

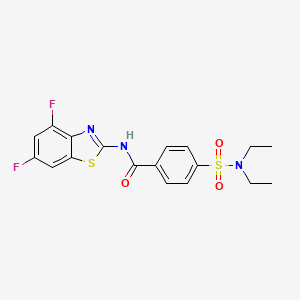

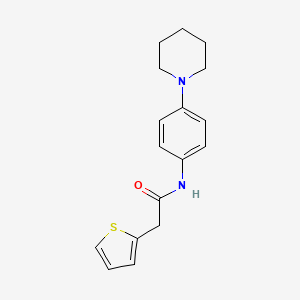

![molecular formula C26H25F3N8O B2547210 1-[4-[[4-[(5-Cyclopentyl-1h-Pyrazol-3-Yl)amino]pyrimidin-2-Yl]amino]phenyl]-3-[3-(Trifluoromethyl)phenyl]urea CAS No. 1639009-81-6](/img/structure/B2547210.png)

1-[4-[[4-[(5-Cyclopentyl-1h-Pyrazol-3-Yl)amino]pyrimidin-2-Yl]amino]phenyl]-3-[3-(Trifluoromethyl)phenyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CD532 is an inhibitor of Aurora A kinase activity (IC50 = 48 nM) and the protein-protein interaction between N-Myc and Aurora A kinase. It also inhibits several cyclin-dependent kinases (CDKs), FGFRs, MEKs, and PDGFRs, as well as FLT3, KIT, and RET at 10 µM. CD532 induces degradation of N-Myc in SK-N-BE neuroblastoma cells (EC50 = 223 nM). It prevents S-phase entry in SK-N-BE cells when used at a concentration of 1 µM. CD532 (25 mg/kg) reduces tumor growth and increases survival in a MYCN-amplified SMS-KCN neuroblastoma mouse xenograft model.

CD532 is a member of the class of phenylureas that is urea with 4-[[4-[(5-cyclopentylpyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl and 3-[3-(trifluoromethyl)phenyl substituents at positions N1 and N3. It has a role as an antineoplastic agent. It is an aminopyrimidine, a secondary amino compound, a member of pyrazoles, a member of cyclopentanes and a member of phenylureas.

Scientific Research Applications

Dual-Inhibitor of N-Myc and AURKA

CD532 has been identified as a dual-inhibitor of N-Myc and Aurora A kinase (AURKA) . Overexpression of N-Myc protein in prostate cancer leads to its transformation to advanced neuroendocrine prostate cancer (NEPC) that currently has no approved treatments . CD532 exhibits potent N-Myc specific inhibition and strong anti-proliferative activity against several N-Myc driven cell lines .

Potential Therapy for Neuroendocrine Prostate Cancer

CD532 has shown potential as a therapy for neuroendocrine prostate cancer (NEPC) . NEPC is a severe form of prostate cancer that currently has no approved treatments. CD532 has demonstrated low-micromolar potency against both N-Myc and AURKA in vitro assays and effectively suppressed NEPC cell growth .

Disruptor of AURKA/N-Myc Complex

CD532 has been found to disrupt the interaction between AURKA and N-Myc . In neuroblastoma cells, AURKA prevents N-Myc degradation by directly binding to a highly conserved N-Myc region . CD532 affects the conformation of the kinase activation loop, thus impairing the formation of the AURKA/N-Myc complex .

Conformation-Disrupting AURKA Specific Inhibitor

CD532 is a novel conformation-disrupting AURKA specific inhibitor . It has high potency against AURKA (IC 50 = 45 nM), and with strong degradation effects on N-Myc .

Cancer Research

CD532 can be used for the research of cancer . It has the dual effect of blocking Aurora A kinase activity and driving degradation of MYCN .

Suppressor of Neuroendocrine Tumors’ Growth

CD532 effectively destabilized N-Myc and, as a result, suppressed the neuroendocrine tumors’ growth . It works by changing the structure of a protein called Aurora A kinase, which stabilizes N-Myc .

Mechanism of Action

Target of Action

The primary target of the compound CD532 is Aurora A kinase . Aurora A kinase is a protein that plays a crucial role in cell division and has been implicated in cancer development when dysregulated . CD532 acts as a potent inhibitor of Aurora A kinase, with an IC50 value of 45 nM .

Mode of Action

CD532 interacts with its target, Aurora A kinase, by binding to the hinge region via a pyrazole moiety . This interaction induces a global conformational shift in Aurora A kinase . CD532 has the dual effect of blocking Aurora A kinase activity and driving the degradation of MYCN, a protein that is often overexpressed in certain types of cancer .

Biochemical Pathways

The action of CD532 affects the Aurora A kinase pathway, which is involved in cell cycle regulation . By inhibiting Aurora A kinase activity and promoting the degradation of MYCN, CD532 disrupts the normal functioning of this pathway . The downstream effects include a loss of S-phase entry in cells, leading to an accumulation in both G0/G1 and G2 phases .

Pharmacokinetics

The ADME properties of CD532 contribute to its bioavailability. In animal studies, CD532 showed a serum half-life of approximately 1.5 hours . This suggests that CD532 is rapidly metabolized and eliminated from the body, which may influence its dosing regimen .

Result of Action

The molecular effect of CD532’s action is the degradation of MYCN protein, which is often overexpressed in certain types of cancer . On a cellular level, CD532 causes a dose-dependent loss of MYCN protein, inhibits cell viability, and prevents S-phase entry in cells .

properties

IUPAC Name |

1-[4-[[4-[(5-cyclopentyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N8O/c27-26(28,29)17-6-3-7-20(14-17)33-25(38)32-19-10-8-18(9-11-19)31-24-30-13-12-22(35-24)34-23-15-21(36-37-23)16-4-1-2-5-16/h3,6-16H,1-2,4-5H2,(H2,32,33,38)(H3,30,31,34,35,36,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMIFBVLJSCVJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

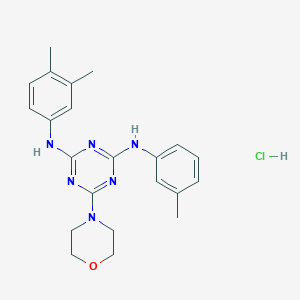

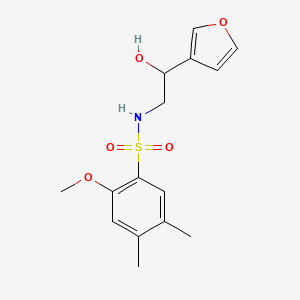

![N-(4-bromo-2-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2547127.png)

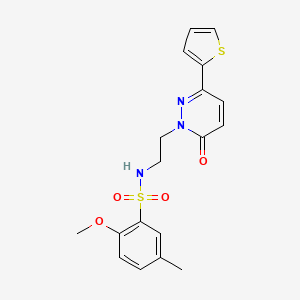

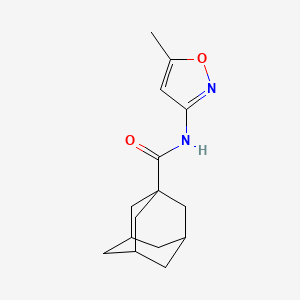

![2-({4-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2547136.png)

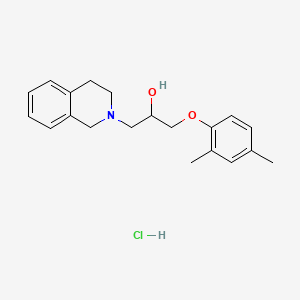

![1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2547143.png)

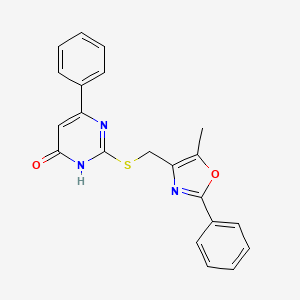

![4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2547145.png)

![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol](/img/structure/B2547150.png)